
4-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one is a chemical compound that belongs to the class of pyridinones. This compound is characterized by the presence of a bromine atom at the 4th position, a methoxyethyl group at the 1st position, and a pyridinone ring structure. Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one typically involves the bromination of a pyridinone precursor followed by the introduction of the methoxyethyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 4th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency in the final product.
化学反応の分析
Types of Reactions
4-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The pyridinone ring can be reduced to form dihydropyridinones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the pyridinone ring.
Major Products Formed
Substitution Reactions: Products include 4-amino-1-(2-methoxyethyl)pyridin-2(1H)-one and 4-thio-1-(2-methoxyethyl)pyridin-2(1H)-one.
Oxidation Reactions: Products include 4-bromo-1-(2-formylethyl)pyridin-2(1H)-one and 4-bromo-1-(2-carboxyethyl)pyridin-2(1H)-one.
Reduction Reactions: Products include 4-bromo-1-(2-methoxyethyl)dihydropyridin-2(1H)-one.
科学的研究の応用
4-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 4-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxyethyl group play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
- 4-Chloro-1-(2-methoxyethyl)pyridin-2(1H)-one
- 4-Fluoro-1-(2-methoxyethyl)pyridin-2(1H)-one
- 4-Iodo-1-(2-methoxyethyl)pyridin-2(1H)-one
Uniqueness
4-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s binding affinity and selectivity towards specific molecular targets, making it a valuable compound in medicinal chemistry and drug development.
特性
IUPAC Name |
4-bromo-1-(2-methoxyethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-12-5-4-10-3-2-7(9)6-8(10)11/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGIWFMOFFHOCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC(=CC1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid](/img/structure/B2843372.png)
![3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2843373.png)
![N-(3-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2843375.png)
![N-(2-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2843376.png)
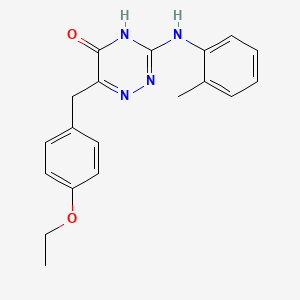
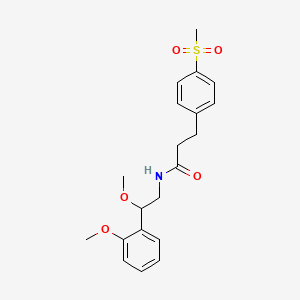
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2843380.png)
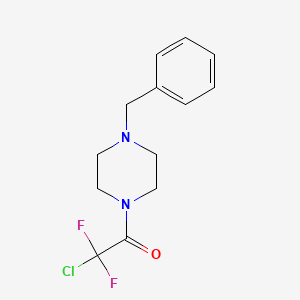
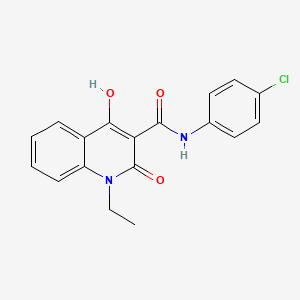
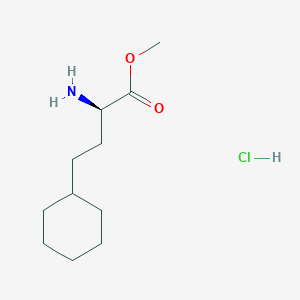
![3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide](/img/structure/B2843387.png)

![7-ethyl-1H-furo[2,3-g]indazole](/img/structure/B2843390.png)

